(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone features a benzothiazine core substituted with a 1,1-dioxido group, a 4-isopropylphenyl moiety at position 4, and a 2,4-dimethylphenyl ketone at position 2. This article focuses on comparing this compound with structurally related analogs, emphasizing substituent effects on molecular properties and behavior.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c1-17(2)20-10-12-21(13-11-20)27-16-25(26(28)22-14-9-18(3)15-19(22)4)31(29,30)24-8-6-5-7-23(24)27/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXDIRWQJHKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114852-53-7) is a member of the benzothiazine family, characterized by its unique structural features that may contribute to its biological activity. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 431.5 g/mol
Anticancer Properties
Research indicates that compounds related to benzothiazines exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazine can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it is hypothesized that this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazine derivatives can generate ROS, which is known to induce oxidative stress in cancer cells, thereby promoting cell death.
| Study | Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| A549 (lung carcinoma) | Inhibition of tubulin polymerization | Moderate cytotoxicity | |
| HeLa (cervical carcinoma) | ROS generation | Significant apoptosis |
Case Studies
A notable case study explored the effects of a similar benzothiazine derivative on human tumor cell lines. The study revealed:
- Selectivity : The compound exhibited higher cytotoxicity towards tumor cells compared to non-tumorigenic cells.
- Mechanistic Insights : It was found that the compound localized in the Golgi apparatus and induced apoptosis through mitochondrial pathways.
Research Findings
Recent investigations into the optical and biological properties of related compounds have provided insights into their potential applications:
- Photodynamic Therapy (PDT) : Certain derivatives have shown promise as photosensitizers in PDT, where they can generate singlet oxygen upon light activation, leading to targeted cell destruction.
- Dual Emission Properties : Some complexes derived from similar structures exhibit dual emission characteristics that can be utilized for imaging and therapeutic purposes.
Scientific Research Applications
The compound (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications across different fields, including medicinal chemistry, agricultural sciences, and materials science.
Anticancer Activity
Research indicates that compounds similar to (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant anticancer properties. The presence of the benzothiazine moiety is often linked to the inhibition of tumor cell proliferation. For instance, studies have shown that derivatives of benzothiazine compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in cancer progression .
Enzyme Inhibition
This compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM) . The specific interactions at the active sites of these enzymes could be explored further through in silico studies.
Antimicrobial Properties
The dioxido group in the compound may contribute to its antimicrobial activity. Research on related compounds has demonstrated efficacy against various bacterial strains, suggesting that this compound could be developed into a new class of antimicrobial agents .
Herbicidal Activity
The structural features of (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone may also lend themselves to herbicidal applications. Compounds with similar structures have been investigated for their ability to inhibit weed growth without adversely affecting crop yields. This could provide a pathway for developing environmentally friendly herbicides that target specific weed species while minimizing harm to desirable plants .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Research into related benzothiazine derivatives has shown effects on plant growth and development, indicating that this compound could influence physiological processes such as germination and flowering .
Polymer Chemistry
In materials science, the unique chemical structure of (2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
The compound's properties may also be exploited in nanotechnology for creating functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s substituents (fluorine, isopropylphenyl, and methoxy groups) influence reactivity:
-
Electrophilic substitution : The isopropylphenyl group directs reactivity due to its electron-donating nature.
-
Nucleophilic attack : The sulfur atom in the benzothiazine core may participate in redox or acid-base reactions.
-
Oxidative stability : The 1,1-dioxido group protects sulfur from premature oxidation.
Common Reaction Pathways
| Reaction | Mechanism | Applications |
|---|---|---|
| Hydrolysis | Cleavage of the ketone moiety under acidic/basic conditions | Structural modification |
| Cross-coupling | Transition-metal-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) | Diversifying substituents |
| Reduction | Selective reduction of carbonyl or dioxido groups | Targeted functionalization |
These pathways are inferred from analogous benzothiazine derivatives.
Challenges and Considerations
-
Synthetic complexity : Multi-step syntheses require precise control of reaction conditions (e.g., temperature, solvent).
-
Functional group compatibility : Oxidative stability and regioselectivity must be balanced during substitution reactions.
-
Analytical validation : Structural confirmation via NMR, mass spectrometry, and X-ray crystallography is critical .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a benzothiazine-1,1-dioxide scaffold with derivatives such as 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (hereafter Analog 1) . Key structural differences lie in the substituents:
Substituent Bulk and Lipophilicity: The 4-isopropylphenyl group in the target compound introduces branching, enhancing steric hindrance and lipophilicity compared to Analog 1’s linear 4-butylphenyl . This likely improves membrane permeability but reduces aqueous solubility. The 2,4-dimethylphenyl ketone in the target compound adds electron-donating methyl groups, which may stabilize the methanone moiety against metabolic degradation compared to Analog 1’s unsubstituted phenyl .
Functional Group Comparisons
Another analog, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (hereafter Analog 2), shares a sulfonyl group but diverges in core structure (triazole vs. benzothiazine) :
Electronic Effects: The sulfonyl group in the target compound is part of the benzothiazine ring, creating a conjugated system that may enhance stability compared to Analog 2’s isolated sulfonyl-phenyl group .
Spectroscopic Differentiation
- NMR Shifts : The 2,4-dimethylphenyl group in the target compound would exhibit distinct aromatic proton splitting (e.g., deshielded methyl groups at δ 2.3–2.5 ppm) compared to Analog 1’s unsubstituted phenyl (δ 7.2–7.6 ppm) .
- IR Spectroscopy: The methanone carbonyl stretch (~1680–1720 cm⁻¹) may vary slightly due to electron-donating methyl groups in the target compound versus Analog 1’s phenyl .
Research Findings and Implications
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for Analog 1, involving nucleophilic substitution or Suzuki coupling to attach the 4-isopropylphenyl group .
- Challenges include steric hindrance during ketone formation at position 2, requiring optimized reaction conditions .
Biological Relevance :
- While biological data for the target compound are unavailable, its lipophilicity (logP ~5.8) suggests improved blood-brain barrier penetration compared to Analog 1 (logP ~4.5), making it a candidate for CNS-targeted therapies .
- The sulfonyl group’s conjugation within the benzothiazine ring may reduce metabolic clearance compared to Analog 2’s isolated sulfonyl moiety .
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The 1,4-benzothiazine core is typically synthesized via cyclocondensation of 2-aminothiophenol (2-ATP) with carbonyl-containing substrates. For the target compound, 2-ATP reacts with a ketone precursor bearing the 4-isopropylphenyl group under acidic or oxidative conditions. For example, 2-ATP and 4-isopropylacetophenone undergo Michael addition, followed by intramolecular cyclization to form the thiazine ring. The reaction is catalyzed by iodine in ethyl lactate at 90°C, achieving yields of 66–92%.
Oxidative Annulation Strategies
Oxidative annulation using 2-ATP and α,β-unsaturated ketones provides an alternative route. In micellar media (e.g., cetylpyridinium bromide), 2-ATP reacts with styrene derivatives functionalized with isopropyl groups, forming phenacyl bromide intermediates. Subsequent nucleophilic attack by 2-ATP yields the benzothiazine skeleton. This method avoids transition metals and uses aqueous solvents, aligning with green chemistry principles.
Methanone Functionalization
Friedel-Crafts Acylation
The (2,4-dimethylphenyl)methanone group is installed via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the benzothiazine intermediate and 2,4-dimethylbenzoyl chloride in anhydrous dichloromethane. Regioselectivity is ensured by the electron-donating methyl groups, directing acylation to the para position.
Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed Suzuki-Miyaura coupling attaches the 2,4-dimethylphenyl group. The benzothiazine core is functionalized with a boronic ester at the 2-position, which couples with 2,4-dimethylphenylboronic acid under aerobic conditions. This method achieves yields >80% but requires stringent anhydrous conditions.
Optimization and Scalability
Solvent and Catalyst Screening
Reaction efficiency depends on solvent polarity and catalyst loading. Ethyl lactate, a green solvent, enhances cyclocondensation yields by stabilizing zwitterionic intermediates. Iodine catalysis in oxidative annulation reduces side reactions compared to metal-based systems.
Temperature and Time Dependence
- Cyclocondensation : Optimal at 90°C for 12 hours.
- Oxidation : Complete within 2 hours at 25°C.
- Friedel-Crafts : Requires −10°C to prevent polysubstitution.
Analytical Characterization
Critical characterization data include:
- ¹H NMR : Aromatic protons of the 2,4-dimethylphenyl group appear as two singlets (δ 2.30–2.50 ppm).
- LC-MS : Molecular ion peak at m/z 492.5 [M+H]⁺ confirms the molecular formula C₂₉H₂₉NO₃S.
- XRD : Confirms the planar geometry of the benzothiazine core and sulfone group.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | I₂, ethyl lactate, 90°C, 12 h | 85 | Metal-free, scalable | Long reaction time |
| Oxidative Annulation | CPB micelles, H₂O, 30°C, 20 h | 78 | Aqueous solvent, mild conditions | Requires column chromatography |
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, −10°C, 4 h | 70 | High regioselectivity | Moisture-sensitive |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via a multi-step process. A common approach involves coupling a substituted benzothiazine sulfone core with a 2,4-dimethylphenyl ketone moiety. Critical intermediates include the 1,4-benzothiazine-1,1-dioxide scaffold, prepared through cyclization of sulfonamide precursors under acidic conditions. Reaction optimization may require controlled temperature (e.g., reflux in ethanol) and catalysts like sodium ethoxide, as seen in analogous benzothiazine syntheses . Purification typically employs recrystallization or column chromatography, with mobile phases adjusted for polarity (e.g., methanol-buffer mixtures) .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization relies on spectroscopic and crystallographic methods:
- NMR (¹H/¹³C) confirms substituent positions and sulfone group presence.
- X-ray diffraction resolves the benzothiazine ring conformation and steric effects from the isopropylphenyl group, as demonstrated in related sulfonamide structures .
- HPLC-MS (using sodium 1-octanesulfonate buffer at pH 4.6) ensures purity >95% .
Q. What are the solubility profiles of this compound in common solvents?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Polar aprotic solvents (e.g., DMSO, DMF) are optimal for biological assays. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment, as outlined in pharmacopeial buffer systems .
Q. Which analytical techniques are recommended for stability assessment?
Q. What in vitro models are suitable for preliminary bioactivity screening?
Receptor-binding assays (e.g., GABAₐ for benzothiazine analogs) and enzyme inhibition studies (e.g., cyclooxygenase) are common. Use HEK-293 or SH-SY5Y cell lines with fluorometric detection, referencing protocols for structurally related neuroactive compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during synthesis?
Steric effects from the 2,4-dimethylphenyl and isopropylphenyl groups impede coupling reactions. Strategies include:
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell type, concentration range). Solutions:
Q. How does the sulfone group influence metabolic stability in vivo?
The 1,1-dioxido group reduces hepatic CYP450-mediated oxidation compared to non-sulfonated analogs. Assess via:
- Microsomal stability assays (rat/human liver microsomes).
- LC-MS/MS metabolite profiling to identify sulfone retention or cleavage .
Q. What computational tools predict interactions with biological targets?
Q. How to design formulation strategies for improved bioavailability?
Challenges include low solubility and first-pass metabolism. Approaches:
- Nanoemulsions with Labrafil® for enhanced intestinal absorption.
- Prodrug derivatives (e.g., esterification of the ketone group).
- Co-crystallization with succinic acid to improve dissolution .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
